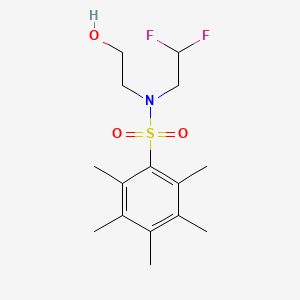![molecular formula C15H18ClN3O4 B7049838 N-[1-(2-chloro-4-nitrobenzoyl)piperidin-4-yl]propanamide](/img/structure/B7049838.png)
N-[1-(2-chloro-4-nitrobenzoyl)piperidin-4-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2-chloro-4-nitrobenzoyl)piperidin-4-yl]propanamide is a synthetic organic compound characterized by the presence of a piperidine ring substituted with a 2-chloro-4-nitrobenzoyl group and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-chloro-4-nitrobenzoyl)piperidin-4-yl]propanamide typically involves the following steps:
Formation of 2-chloro-4-nitrobenzoyl chloride: This is achieved by reacting 2-chloro-4-nitrobenzoic acid with thionyl chloride (SOCl2) under reflux conditions.
Acylation of piperidine: The 2-chloro-4-nitrobenzoyl chloride is then reacted with piperidine in the presence of a base such as triethylamine (TEA) to form N-(2-chloro-4-nitrobenzoyl)piperidine.
Formation of the final compound: The N-(2-chloro-4-nitrobenzoyl)piperidine is further reacted with propanoyl chloride in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-chloro-4-nitrobenzoyl)piperidin-4-yl]propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and bases (e.g., sodium hydroxide, potassium carbonate).
Reduction: Reducing agents (e.g., hydrogen gas, sodium borohydride), catalysts (e.g., Pd/C, Raney nickel), and solvents (e.g., ethanol, methanol).
Hydrolysis: Acids (e.g., hydrochloric acid, sulfuric acid) or bases (e.g., sodium hydroxide, potassium hydroxide), and water.
Major Products
Substitution: Products depend on the nucleophile used; for example, substitution with an amine yields an amide derivative.
Reduction: Reduction of the nitro group yields the corresponding amino compound.
Hydrolysis: Hydrolysis of the amide bond yields the corresponding carboxylic acid and amine.
Scientific Research Applications
N-[1-(2-chloro-4-nitrobenzoyl)piperidin-4-yl]propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study the effects of nitrobenzoyl and piperidine derivatives on biological systems.
Chemical Research: It serves as a model compound for studying substitution, reduction, and hydrolysis reactions.
Industrial Applications: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(2-chloro-4-nitrobenzoyl)piperidin-4-yl]propanamide involves its interaction with molecular targets such as enzymes or receptors. The nitrobenzoyl group may undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to various biological effects . The piperidine ring may also contribute to the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-nitrobenzoyl chloride: A precursor in the synthesis of N-[1-(2-chloro-4-nitrobenzoyl)piperidin-4-yl]propanamide.
N-(2-chloro-4-nitrobenzoyl)piperidine: An intermediate in the synthesis of the final compound.
N-(2-chloro-4-nitrobenzoyl)propanamide: A related compound with similar structural features.
Uniqueness
This compound is unique due to the combination of its structural features, which include a nitrobenzoyl group, a piperidine ring, and a propanamide moiety. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
N-[1-(2-chloro-4-nitrobenzoyl)piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O4/c1-2-14(20)17-10-5-7-18(8-6-10)15(21)12-4-3-11(19(22)23)9-13(12)16/h3-4,9-10H,2,5-8H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUAVOVKUJZVNHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1CCN(CC1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[[4-(1H-imidazol-2-yl)piperidin-1-yl]methyl]-3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole](/img/structure/B7049757.png)
![3-[[4-(5-Bromopyridin-2-yl)piperazin-1-yl]methyl]-5-propyl-1,2,4-oxadiazole](/img/structure/B7049764.png)
![3-[[4-(4-Methylpyridin-2-yl)piperazin-1-yl]methyl]-5-propyl-1,2,4-oxadiazole](/img/structure/B7049771.png)

![3-[4-(Piperidin-1-ylsulfonylamino)phenyl]butanoic acid](/img/structure/B7049781.png)
![4-[[(3-Cyanophenyl)sulfonylamino]methyl]cyclohexane-1-carboxylic acid](/img/structure/B7049785.png)

![4-[[(2-Fluoro-4-methoxybenzoyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B7049793.png)
![3-[1-[(1-methyltriazol-4-yl)methyl]piperidin-4-yl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B7049794.png)
![2-[4-(3,5-dichloropyridin-2-yl)piperazin-1-yl]-N,N-dimethylethanesulfonamide](/img/structure/B7049804.png)
![N,N-dimethyl-2-[4-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]piperazin-1-yl]ethanesulfonamide](/img/structure/B7049807.png)

![2-[4-[Methyl(oxan-3-ylmethyl)sulfamoyl]phenoxy]acetic acid](/img/structure/B7049825.png)
![1-[1-[(2-methyl-1H-imidazol-5-yl)sulfonyl]piperidin-4-yl]pyrrole-2-carboxylic acid](/img/structure/B7049828.png)
